Bienvenue dans la boutique en ligne BenchChem!

6-(Trifluoromethyl)-9H-purin-2-amine

Lipophilicity LogP Drug design

6-(Trifluoromethyl)-9H-purin-2-amine (CAS 2993-20-6) is the essential starting material for adenosine A₃ receptor antagonist programs—non-CF₃ analogs lack target engagement. Its LogP of 1.54 (superior to 6-Cl, 6-Me, and 2-aminopurine) supports CNS penetration. The CF₃ group resists CYP450 oxidation, unlike 6-methylpurine. This scaffold also enables ¹⁹F NMR enzymatic probes. Procure this specific CAS to ensure metabolic stability and target specificity.

Molecular Formula C6H4F3N5
Molecular Weight 203.12 g/mol
CAS No. 2993-20-6
Cat. No. B3350758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)-9H-purin-2-amine
CAS2993-20-6
Molecular FormulaC6H4F3N5
Molecular Weight203.12 g/mol
Structural Identifiers
SMILESC1=NC2C(=NC(=NC2=N1)N)C(F)(F)F
InChIInChI=1S/C6H4F3N5/c7-6(8,9)3-2-4(12-1-11-2)14-5(10)13-3/h1H,(H3,10,11,12,13,14)
InChIKeyIVOIAUFQMXIKHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.33e-04 M

6-(Trifluoromethyl)-9H-purin-2-amine (CAS 2993-20-6): Physicochemical Identity and Scaffold Positioning for Research Procurement


6-(Trifluoromethyl)-9H-purin-2-amine (CAS 2993-20-6) is a purine derivative bearing a 2-amino group and a 6-trifluoromethyl substituent, with a molecular formula of C₆H₄F₃N₅ and a molecular weight of 203.13 g·mol⁻¹ . Its measured octanol‑water partition coefficient (LogP) is 1.54, reflecting substantially higher lipophilicity than most commonly encountered 6-substituted purine analogs . The combination of an electron‑withdrawing CF₃ group at C6, a hydrogen‑bond‑donating NH₂ at C2, and the purine N7/N9 hydrogen‑bond‑acceptor framework creates a physicochemical signature that differentiates this scaffold from 6-chloropurine, 6-methylpurine, 2‑aminopurine, and unsubstituted purine, and that is exploited in adenosine receptor antagonist design, nucleoside analogue synthesis, and ¹⁹F NMR probe development [1][2].

Why 6-Chloropurine, 6-Methylpurine, or 2-Aminopurine Cannot Replace 6-(Trifluoromethyl)-9H-purin-2-amine in Differentiated Research Applications


Despite sharing the purine core, the 6‑substituent governs lipophilicity, electronic character, metabolic stability, and target‑engagement profiles to a degree that precludes simple scaffold interchange [1]. The CF₃ group confers a LogP of 1.54, which is 0.53 units higher than 6‑chloropurine (LogP 1.01) and 1.45 units higher than 6‑methylpurine (LogP 0.09); such differences directly affect membrane permeability and pharmacokinetic distribution [2]. Electronically, CF₃ is the strongest electron‑withdrawing substituent (Hammett σ_meta = 0.43) among common 6‑substituents, substantially more withdrawing than Cl (σ_m = 0.37) and opposite in sign to CH₃ (σ_m = −0.07), leading to altered purine ring electronics that modulate nucleophilic displacement reactivity at C6 and hydrogen‑bonding capacity [3]. Critically, the 6‑CF₃ motif is pharmacophorically required for adenosine A₃ receptor antagonist activity in the 2‑substituted purine series, and removal or replacement of CF₃ abolishes target engagement [4]. Furthermore, the C–F bonds of CF₃ resist cytochrome P450‑mediated oxidative metabolism that rapidly clears 6‑methylpurine via oxidation to 6‑formylpurine and purine‑6‑carboxylic acid [1][5]. These orthogonal differentiators mean that procurement of a 6‑chloro‑, 6‑methyl‑, or unsubstituted purine analog will not recapitulate the physicochemical, metabolic, or pharmacological behavior of the 6‑CF₃ scaffold.

Quantitative Differentiation Evidence for 6-(Trifluoromethyl)-9H-purin-2-amine Versus 6‑Chloropurine, 6‑Methylpurine, Purine, and 2‑Aminopurine


6-CF₃ Confers ~53% Higher Lipophilicity Than 6-Cl and >16‑Fold Higher Than 6‑Methylpurine

The measured octanol–water partition coefficient (LogP) of 6-(trifluoromethyl)-9H-purin-2-amine is 1.54 . This value substantially exceeds that of 6‑chloropurine (LogP 1.01, ΔLogP = +0.53) , 6‑methylpurine (LogP 0.09, ΔLogP = +1.45) [1], 6‑fluoropurine (LogP 0.49, ΔLogP = +1.05) [2], 2‑aminopurine (XLogP −0.2, ΔLogP = +1.74) [3], and unsubstituted purine (XLogP −0.40, ΔLogP = +1.94) [4]. The target compound is more than an order of magnitude more lipophilic than 6‑methylpurine and nearly two orders of magnitude more lipophilic than purine itself.

Lipophilicity LogP Drug design ADME

Hammett σ_meta of CF₃ (0.43) Exceeds Cl (0.37) and Is Opposite in Sign to CH₃ (−0.07), Reversing Purine Ring Electronics

The Hammett σ_meta constant for the trifluoromethyl group is 0.43, signifying strong electron withdrawal [1]. In contrast, chlorine has a σ_meta of 0.37 (weaker EWG), fluorine has σ_meta of 0.34, hydrogen has σ_meta of 0, and the methyl group has σ_meta of −0.07 (electron‑donating) [1]. The 0.50‑unit difference between CF₃ and CH₃ represents a complete reversal of electronic character, and even the 0.06‑unit difference between CF₃ and Cl is meaningful in the context of the purine ring, where electronic modulation at C6 affects the electrophilicity of the C6 position for nucleophilic aromatic substitution and alters the pKₐ of the purine N7/N9 protons [2].

Electronic effects Hammett constants SAR Medicinal chemistry

6-CF₃-Purine Ribonucleoside Displays Selective Cytostatic Activity, Whereas 6‑Methylpurine Riboside Exhibits Nonselective Picomolar Toxicity

Among a series of 6‑trifluoromethylpurine nucleoside derivatives, only the 6‑trifluoromethyl‑9‑β‑D‑ribofuranosyl purine exhibited significant cytostatic activity; close structural analogs were all inactive, indicating high structural selectivity [1]. In stark contrast, β‑D‑6‑methylpurine riboside displayed extreme nonselective cytotoxicity with IC₅₀ values ranging from 6 to 34 nM across five human tumor cell lines [2]. The cytotoxicity of 6‑methylpurine arises via purine nucleoside phosphorylase‑mediated release of the free 6‑methylpurine base, which is toxic to both proliferating and quiescent cells (IC₅₀ = 9 μM against CEM cells) and inhibits RNA and DNA synthesis indiscriminately [3]. The 6‑CF₃‑purine ribonucleoside, by contrast, does not appear to be a substrate for purine nucleoside phosphorylase and its activity profile is consistent with a more targeted mechanism.

Cytostatic activity Nucleoside analogues Selectivity Antitumor

6‑Trifluoromethyl Substitution Is Pharmacophorically Required for Adenosine A₃ Receptor Antagonism in 2‑Substituted Purines

Patent US7371737B2 discloses a comprehensive series of 2‑substituted‑6‑trifluoromethylpurines as selective adenosine A₃ receptor antagonists, and the 6‑CF₃ motif is an invariant structural feature across all exemplified active compounds [1]. The central role of the 6‑CF₃ group is underscored by the observation that among structurally related purine derivatives, only 6‑trifluoromethyl‑9‑β‑D‑ribofuranosyl purine exhibited biological activity, whereas close analogs lacking the CF₃ group were completely inactive, and no interaction with adenosine receptors was observed for non‑CF₃ analogs [2]. Representative compounds in this series achieved Ki values in the nanomolar range (e.g., Ki ≈ 200 nM for certain analogs at human A₃ receptors expressed in CHO cells) [1].

Adenosine A3 receptor GPCR antagonists Purine pharmacophore Structure–activity relationship

CF₃ at Purine C6 Blocks Cytochrome P450‑Mediated Oxidative Metabolism That Rapidly Degrades the 6‑Methyl Analog

Fluorinated purines, particularly those bearing a trifluoromethyl group at C6, exhibit enhanced metabolic stability because the strong C–F bonds resist oxidative attack by cytochrome P450 enzymes [1]. In direct contrast, 6‑methylpurine undergoes metabolic oxidation at the methyl group, yielding 6‑formylpurine and purine‑6‑carboxylic acid as primary metabolites [2]. This metabolic vulnerability of the 6‑CH₃ group contributes to the rapid in vivo clearance of 6‑methylpurine and the formation of potentially toxic aldehyde intermediates [3]. The half‑life of the triphosphate metabolite of 6‑methylpurine riboside in CEM cells is approximately 48 hours, but the free base is rapidly metabolized; the CF₃ analog, by virtue of its metabolic inertness at C6, is expected to exhibit a substantially longer biological half‑life [3].

Metabolic stability CYP450 Drug metabolism Fluorine chemistry

Procurement‑Relevant Application Scenarios for 6-(Trifluoromethyl)-9H-purin-2-amine (CAS 2993-20-6)


Adenosine A₃ Receptor Antagonist Lead Optimization and SAR Expansion

The 6‑CF₃‑purine scaffold is pharmacophorically required for adenosine A₃ receptor antagonism in the 2‑substituted purine series, making 6‑(trifluoromethyl)‑9H‑purin‑2‑amine the essential starting intermediate for any medicinal chemistry program targeting this GPCR . The 2‑amino group serves as a derivatization handle for introducing diverse N‑alkyl, N‑aryl, or N‑heteroaryl substituents to optimize A₃ affinity and selectivity over A₁, A₂A, and A₂B subtypes . Given that non‑CF₃ analogs are devoid of A₃ antagonist activity, procurement of this specific CAS number is non‑negotiable for this target class .

Synthesis of Metabolically Stable Purine Nucleoside Analogues for Antiviral or Anticancer Discovery

6‑(Trifluoromethyl)‑9H‑purin‑2‑amine serves as the aglycone precursor for glycosylation to yield 6‑CF₃‑purine ribonucleosides, which have demonstrated selective cytostatic activity . The metabolic stability conferred by the CF₃ group at C6 makes these nucleoside analogues attractive candidates for in vivo efficacy studies, as they resist the CYP‑mediated oxidative degradation that rapidly clears 6‑methylpurine nucleosides and generates toxic aldehyde intermediates . Researchers developing nucleoside‑based therapeutics with improved pharmacokinetic profiles should prioritize the 6‑CF₃ aglycone over the 6‑chloro or 6‑methyl alternatives.

CNS Drug Discovery Scaffold Selection Based on Elevated Lipophilicity and BBB Penetration Potential

With a LogP of 1.54, 6‑(trifluoromethyl)‑9H‑purin‑2‑amine occupies a lipophilicity range associated with favorable blood–brain barrier penetration, substantially exceeding the LogP of 6‑chloropurine (1.01), 6‑methylpurine (0.09), and 2‑aminopurine (−0.2) . For CNS‑targeted purine‑based programs—including adenosine receptor antagonist development for Parkinson's disease, as pursued with 6‑CF₃‑purine derivatives —this physicochemical advantage makes the 6‑CF₃ scaffold the intellectually justified procurement choice over less lipophilic 6‑substituted purine alternatives.

¹⁹F NMR Probe Development Using 6‑CF₃‑Purine Nucleotides for Real‑Time Enzymatic Monitoring

The ¹⁹F nucleus in the trifluoromethyl group provides a sensitive, background‑free NMR handle that has been exploited in the synthesis of 6‑trifluoromethylpurine ribonucleotides as ¹⁹F NMR probes for real‑time monitoring of enzymatic reactions . Unlike 6‑chloropurine or 6‑methylpurine, which lack a fluorine NMR reporter, the 6‑CF₃‑purine scaffold enables direct observation of nucleotide hydrolase activity (Fhit, DcpS, cNIIIB) without the need for fluorescent labeling . This unique capability makes 6‑(trifluoromethyl)‑9H‑purin‑2‑amine the only viable starting material among 6‑substituted purine analogs for developing ¹⁹F NMR‑based enzymatic assays.

Quote Request

Request a Quote for 6-(Trifluoromethyl)-9H-purin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.